Rimcazole is a carbazole derivative, which means it is derived from carbazole, a bicyclic compound consisting of two fused benzene rings. Its classification as a sigma receptor antagonist places it within a group of compounds that modulate sigma receptors, which are implicated in various neurological processes. Additionally, Rimcazole exhibits affinity for the dopamine transporter, making it relevant in studies concerning dopamine-related behaviors and disorders.
The synthesis of Rimcazole involves several key steps that aim to produce the compound with high purity and yield. According to a patent detailing its production, the process utilizes relatively simple starting materials and minimizes the number of chemical reaction steps required.
The process is optimized for large-scale production, ensuring that the end product meets pharmaceutical purity standards.
Rimcazole undergoes several chemical reactions during its synthesis and in biological systems:
These reactions are monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure completion and purity .
Rimcazole's mechanism of action primarily involves its antagonistic effects on sigma receptors and inhibition of the dopamine transporter:
Research indicates that these dual actions contribute to its potential efficacy in treating psychostimulant use disorders.
Rimcazole exhibits distinct physical and chemical properties that are relevant for its application:
These properties are critical for determining appropriate formulation strategies for pharmaceutical applications .
Rimcazole has been investigated for several scientific applications:
Rimcazole (BW 234U) emerged in the 1980s as a novel experimental antipsychotic agent developed by Wellcome Research Laboratories. Its development was grounded in the hypothesis of sigma receptor involvement in drug-induced psychoses, particularly those triggered by phencyclidine (PCP) and cocaine. Early research demonstrated rimcazole's potent and specific competitive antagonism at sigma sites in rodent and guinea pig brain tissue. In seminal binding studies, rimcazole blocked radiolabeled SKF 10,047 binding to sigma receptors with high affinity (IC₅₀ = 5.0 × 10⁻⁷ M), while showing 100-fold weaker activity at phencyclidine binding sites (IC₅₀ = 4.3 × 10⁻⁵ M) [2]. This selectivity profile distinguished it from traditional antipsychotics that primarily targeted dopamine D₂ receptors, suggesting a potential mechanistic advantage for treating psychosis without inducing extrapyramidal side effects [1] [6].
In vivo studies supported rimcazole's functional sigma antagonism, with an ID₅₀ of 6 mg/kg (intraperitoneal) in mouse models as measured by sigma receptor occupancy assays [2]. Neuropharmacological investigations revealed that rimcazole could block psychotomimetic effects induced by sigma agonists. For instance, it prevented the activation of mesolimbic dopamine pathways by (+)SKF 10,047, a response implicated in psychotic symptom manifestation [1] [3]. These findings positioned rimcazole as a promising candidate for schizophrenia treatment, with early open-label clinical trials reporting efficacy in acute schizophrenia patients, fueling optimism about its therapeutic potential [2] [5].
Table 1: Rimcazole's Receptor Binding Profile
Receptor Target | Affinity (IC₅₀) | Selectivity Ratio | Experimental Model |
---|---|---|---|
Sigma Receptor (σ) | 5.0 × 10⁻⁷ M | 1 (Reference) | Guinea Pig Brain Membranes |
Phencyclidine (PCP) Site | 4.3 × 10⁻⁵ M | 86-fold lower | Rat Brain Membranes |
Dopamine Transporter (DAT) | High Affinity | Not quantified | Radioligand Binding Studies |
μ-Opioid Receptor | Weak activity at 10⁻⁵ M | >20-fold lower | Receptor Binding Panel |
Despite promising early open-label data, rimcazole's clinical trajectory faltered during controlled trials. Initial studies by Davidson et al. (1982) and Chouinard and Annable (1984) suggested potential benefits in acute schizophrenia, but subsequent double-blind, placebo-controlled trials failed to demonstrate consistent antipsychotic efficacy [3] [5]. These methodologically rigorous studies revealed that rimcazole lacked the robust therapeutic effects necessary for schizophrenia management, particularly when compared to established antipsychotics like chlorpromazine, which demonstrated significant relapse prevention and global symptom improvement in Cochrane-reviewed analyses [8].
The discrepancy between preclinical promise and clinical performance stemmed from several factors. Rimcazole's pharmacology proved more complex than initially understood, with significant activity at dopamine transporters (DAT) alongside sigma receptors. This dual activity likely contributed to unpredictable neurochemical effects in patients. Additionally, emerging evidence suggested schizophrenia pathophysiology involved more complex mechanisms than sigma receptor modulation alone. As noted in a comprehensive review of rimcazole's clinical profile, "subsequent clinical trials demonstrated that rimcazole lacked efficacy in schizophrenic patients and it is now primarily used as an experimental tool" [3]. This transition from therapeutic candidate to research tool reflected a broader pattern in antipsychotic development during this period, where several sigma ligands failed to translate preclinical findings into clinical success [1] [6].
Following its limitations in psychiatric applications, rimcazole found renewed value as a structural template for medicinal chemistry programs targeting the dopamine transporter. Researchers exploited its bifunctional pharmacophore – featuring both a carbazole moiety and a piperazine ring separated by a propyl linker – to develop novel ligands with enhanced selectivity and binding properties [1] [3]. This work yielded significant advances in DAT-targeted chemistry:
Irreversible DAT Ligands: Husbands et al. (1997) synthesized isothiocyanate derivatives of rimcazole that acted as irreversible dopamine transporter blockers. These compounds covalently bound to DAT, providing valuable tools for studying transporter structure and function [1] [6].
Bifunctional DAT/σ Ligands: Structural optimization produced analogues like 3-[cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amines, which maintained balanced affinity for both DAT and sigma receptors. These compounds showed potential as cocaine antagonists by attenuating cocaine's reinforcing effects without exhibiting intrinsic stimulant properties [3].
Mechanistic Probes: Rimcazole analogues helped elucidate the distinct pathways mediating cocaine's effects. While originally hypothesized to act through DAT blockade, studies demonstrated that rimcazole analogues attenuated cocaine-induced convulsions primarily through sigma receptor antagonism rather than dopamine transporter inhibition [1] [6].
Concurrently, an unanticipated therapeutic pathway emerged through cancer research. Groundbreaking work by Dr. Barbara Spruce's team at the University of Dundee revealed that rimcazole's sigma receptor binding could trigger selective apoptosis in tumor cells. This dual anticancer mechanism involved both induction of programmed cell death and inhibition of tumor angiogenesis (blood vessel formation). Crucially, rimcazole exhibited minimal toxicity toward healthy cells, making it an attractive oncology candidate [7] [9]. By 2007, this discovery facilitated rimcazole's repurposing for oncology, with Modern Biosciences advancing it toward Phase I clinical trials for cancer therapy, leveraging existing safety data from its antipsychotic development [9].
Table 2: Rimcazole's Research Applications and Derivatives
Research Application | Key Derivatives/Modifications | Primary Mechanism | Experimental Findings |
---|---|---|---|
Cocaine Antagonism | Rimcazole isothiocyanate derivatives | Irreversible DAT binding | Reduced cocaine reinforcement in behavioral models |
Anticonvulsive Therapy | Structural analogs with enhanced σ affinity | σ receptor antagonism | Attenuated cocaine-induced convulsions (ID₅₀ 15-30 mg/kg) |
Oncology Therapeutics | Unmodified rimcazole | σ-mediated apoptosis & anti-angiogenesis | Tumor-selective cell death in resistant cancer lines |
Neuropharmacological Probes | Radiolabeled and fluorinated analogs | σ/DAT binding tags | Elucidated σ receptor distribution and function |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7